Cas no 1515103-64-6 (1-(5-iodothiophen-3-yl)ethanone)

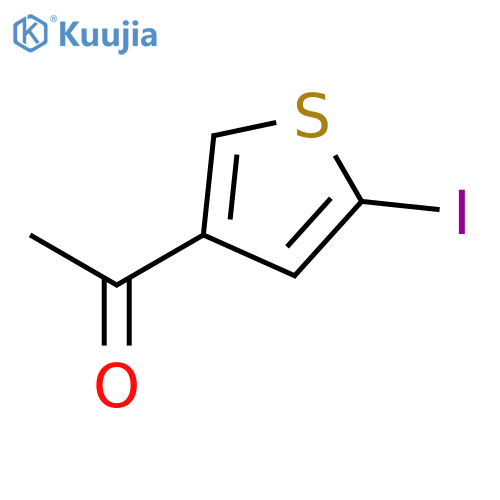

1515103-64-6 structure

商品名:1-(5-iodothiophen-3-yl)ethanone

CAS番号:1515103-64-6

MF:C6H5IOS

メガワット:252.072772741318

CID:5251315

1-(5-iodothiophen-3-yl)ethanone 化学的及び物理的性質

名前と識別子

-

- 1-(5-iodothiophen-3-yl)ethanone

-

- インチ: 1S/C6H5IOS/c1-4(8)5-2-6(7)9-3-5/h2-3H,1H3

- InChIKey: VSIILWVOZVIREX-UHFFFAOYSA-N

- ほほえんだ: C(C1=CSC(=C1)I)(=O)C

1-(5-iodothiophen-3-yl)ethanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-367557-5.0g |

1-(5-iodothiophen-3-yl)ethan-1-one |

1515103-64-6 | 5.0g |

$2587.0 | 2023-03-02 | ||

| Enamine | EN300-367557-10.0g |

1-(5-iodothiophen-3-yl)ethan-1-one |

1515103-64-6 | 10.0g |

$3253.0 | 2023-03-02 | ||

| Enamine | EN300-367557-2.5g |

1-(5-iodothiophen-3-yl)ethan-1-one |

1515103-64-6 | 2.5g |

$2043.0 | 2023-03-02 | ||

| Enamine | EN300-367557-1.0g |

1-(5-iodothiophen-3-yl)ethan-1-one |

1515103-64-6 | 1.0g |

$986.0 | 2023-03-02 |

1-(5-iodothiophen-3-yl)ethanone 関連文献

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

1515103-64-6 (1-(5-iodothiophen-3-yl)ethanone) 関連製品

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量